molecular formula C13H12N2O2S B4051161 7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydroquinolin-2(1H)-one

7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4051161
M. Wt: 260.31 g/mol
InChI Key: IBVZBZQINPDEFT-UHFFFAOYSA-N
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Description

7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.06194880 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactive Properties

Quinoline and thiazol-2-yl derivatives have been synthesized through various methods, including microwave-assisted and green chemistry approaches, to improve yields and reduce reaction times. For instance, Adhikari et al. (2012) demonstrated the microwave-assisted synthesis of novel thiazolidinone analogues that showed promising in vitro antioxidant, antibacterial, and antifungal activities (Adhikari et al., 2012). Similarly, Rana et al. (2008) explored both microwave and conventional methods for synthesizing thiazolidinone derivatives, which were then screened for antibacterial and antifungal activities (Rana et al., 2008).

Environmental and Antimicrobial Applications

Investigations into the applications of these compounds have also extended to environmental protection and antimicrobial activity. For example, Faydy et al. (2019) synthesized benzimidazol-2-ones substituted 8-hydroxyquinoline derivatives, assessing them as corrosion inhibitors for carbon steel in acidic media, demonstrating significant protection capabilities (Faydy et al., 2019). Additionally, compounds based on quinoline derivatives have been evaluated for their antimicrobial properties against various pathogens, showing considerable efficacy (Ahmed et al., 2006).

Antitumor and Photophysical Studies

Some quinoline derivatives have been found to possess antitumor properties. Cui et al. (2017) identified a quinazolin-4-yl derivative that inhibited tumor growth in mice, highlighting its potential as a novel class of tumor-vascular disrupting agents (Cui et al., 2017). Furthermore, the photophysical properties of dihydroquinazolinone derivatives have been studied, revealing significant changes in photophysical properties depending on solvent polarity, which could have implications for their use in photodynamic therapy (Pannipara et al., 2017).

Properties

IUPAC Name

7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-7-4-8-9(13-14-2-3-18-13)5-12(17)15-10(8)6-11(7)16/h2-4,6,9,16H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVZBZQINPDEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC(=O)CC2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
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7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
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7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
7-hydroxy-6-methyl-4-(1,3-thiazol-2-yl)-3,4-dihydroquinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.